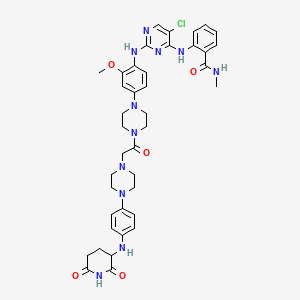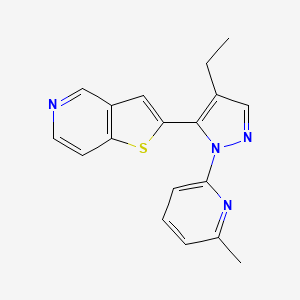![molecular formula C28H35F3N4O3 B12388819 (9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12388819.png)
(9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide is a complex organic molecule with potential applications in various fields of scientific research. This compound features a pyrazino[1,2-a]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyrazino[1,2-a]pyrimidine core and subsequent functionalization. The synthetic route may involve:
Formation of the pyrazino[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Functionalization: Introduction of the butan-2-yl, naphthalen-1-ylethyl, and trifluorobutyl groups through various organic reactions such as alkylation, acylation, and substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of reaction conditions: Temperature, solvent, and catalyst selection to maximize yield.
Purification techniques: Use of chromatography and recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its interaction with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: Inhibiting or activating biological pathways.
Interference with DNA or RNA: Affecting gene expression or replication.
Modulation of cellular signaling: Altering cellular responses to external stimuli.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazino[1,2-a]pyrimidine derivatives: Compounds with similar core structures but different functional groups.
Naphthalene derivatives: Compounds with naphthalene moieties and varying substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
(9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Propiedades
Fórmula molecular |
C28H35F3N4O3 |
|---|---|
Peso molecular |
532.6 g/mol |
Nombre IUPAC |
(9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide |
InChI |
InChI=1S/C28H35F3N4O3/c1-4-18(2)25-26(37)34(19(3)21-12-7-10-20-9-5-6-11-22(20)21)17-23-33(16-13-24(36)35(23)25)27(38)32-15-8-14-28(29,30)31/h5-7,9-12,18-19,23,25H,4,8,13-17H2,1-3H3,(H,32,38)/t18-,19-,23+,25?/m0/s1 |
Clave InChI |
BAZGDIOJCKGDHH-BXHJYBJVSA-N |
SMILES isomérico |
CC[C@H](C)C1C(=O)N(C[C@H]2N1C(=O)CCN2C(=O)NCCCC(F)(F)F)[C@@H](C)C3=CC=CC4=CC=CC=C43 |
SMILES canónico |
CCC(C)C1C(=O)N(CC2N1C(=O)CCN2C(=O)NCCCC(F)(F)F)C(C)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



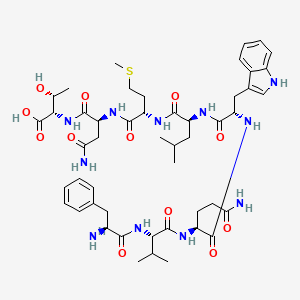

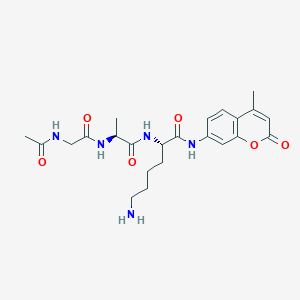

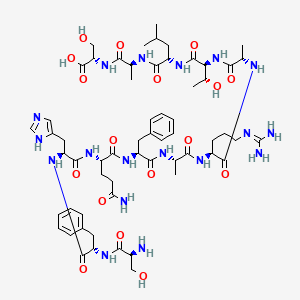

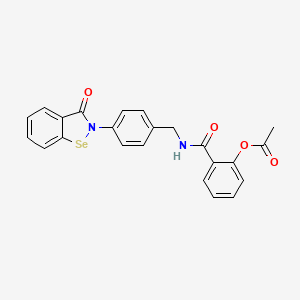
![[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazol-5-yl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B12388813.png)
